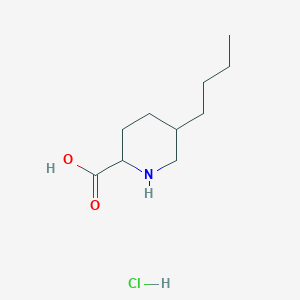

4-(2-methoxyethyl)-1-methyl-1H-pyrazole

Overview

Description

4-(2-Methoxyethyl)phenol is a chemical compound with the molecular formula C9H12O2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 4-(2-methoxyethyl)phenol can be accomplished through a method involving bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This compound is then reduced in a single step with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst to directly produce 4-(2′-methoxyethyl)phenol . Another synthesis method involves KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .Scientific Research Applications

Chemistry and Synthetic Applications

Pyrazoles, including 4-(2-methoxyethyl)-1-methyl-1H-pyrazole, are a significant class in the realm of heterocyclic compounds due to their structural diversity and wide range of applications in chemical synthesis. These compounds serve as key intermediates in the construction of various heterocyclic structures, demonstrating their utility in organic synthesis. The reactivity of pyrazoles makes them valuable building blocks for the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their unique reactivity offers mild reaction conditions for generating diverse compounds from a wide range of precursors, including amines, phenols, and malononitriles (Gomaa & Ali, 2020).

Medicinal Chemistry

In the field of medicinal chemistry, pyrazole derivatives, including those with a methoxyethyl substitution, have shown a broad spectrum of biological activities. These compounds are recognized for their potency as medicinal scaffolds, exhibiting a wide range of biological activities. The synthesis and medicinal significance of methyl-substituted pyrazoles have been extensively reviewed, highlighting their potential in generating new therapeutic leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Biological and Pharmacological Properties

Pyrazole derivatives, including 4-(2-methoxyethyl)-1-methyl-1H-pyrazole, have been explored for various pharmacological properties. These compounds have been found to exhibit significant anticancer activities, showcasing the importance of pyrazoline derivatives in the development of new anticancer agents. The research on pyrazoline derivatives' biological activity highlights their potential in multifunctional applications, with numerous studies focusing on their anticancer properties (Ray et al., 2022).

Safety and Hazards

4-(2-Methoxyethyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-(2-methoxyethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-4-10-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYUAVAYWLPUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methoxyethyl)-1-methyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)